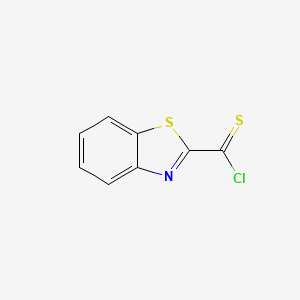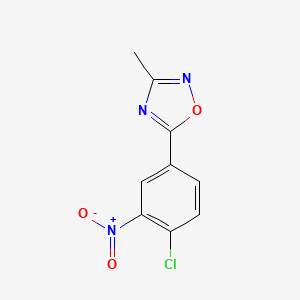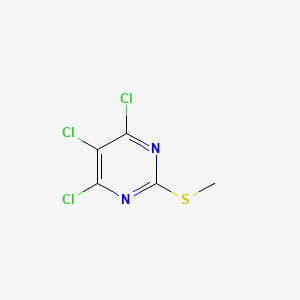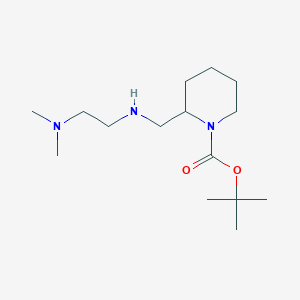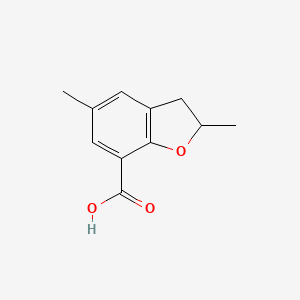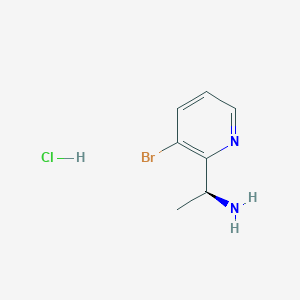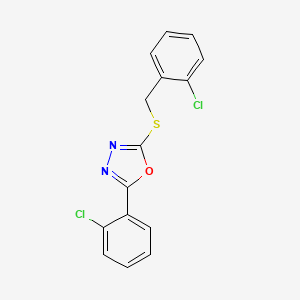
2-((2-Chlorobenzyl)thio)-5-(2-chlorophenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Chlorobenzyl)thio)-5-(2-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)thio)-5-(2-chlorophenyl)-1,3,4-oxadiazole typically involves the reaction of 2-chlorobenzyl chloride with thiosemicarbazide to form the intermediate 2-((2-chlorobenzyl)thio)semicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-((2-Chlorobenzyl)thio)-5-(2-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
作用機序
The mechanism by which 2-((2-Chlorobenzyl)thio)-5-(2-chlorophenyl)-1,3,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial growth or inflammation.
DNA Interaction: It may intercalate with DNA, disrupting replication and transcription processes.
Signal Transduction: The compound could modulate signal transduction pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
2-((2-Chlorobenzyl)thio)-1,3,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
2-((2-Chlorobenzyl)thio)-5-(2-chlorophenyl)-1,3,4-thiadiazole: Contains both sulfur and nitrogen atoms but differs in the ring structure.
Uniqueness
2-((2-Chlorobenzyl)thio)-5-(2-chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of both sulfur and nitrogen atoms within the oxadiazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C15H10Cl2N2OS |
|---|---|
分子量 |
337.2 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-12-7-3-1-5-10(12)9-21-15-19-18-14(20-15)11-6-2-4-8-13(11)17/h1-8H,9H2 |
InChIキー |
PGIRYEQXNCGUEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(O2)C3=CC=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


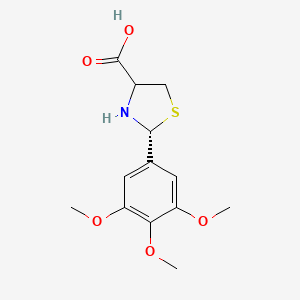
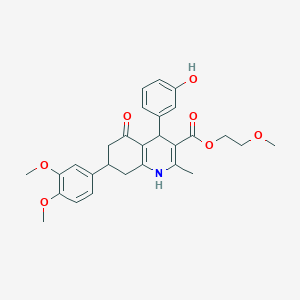
![2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11771331.png)
![1H-pyrazolo[3,4-d]pyridazine](/img/structure/B11771339.png)
